molecular formula C8H7NO B3423228 3-(Pyridin-2-YL)prop-2-enal CAS No. 28823-16-7

3-(Pyridin-2-YL)prop-2-enal

Cat. No.: B3423228
CAS No.: 28823-16-7
M. Wt: 133.15 g/mol
InChI Key: ZVEJSCDZTXEUBM-HWKANZROSA-N
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Description

3-(Pyridin-2-YL)prop-2-enal, also known as (2E)-3-(pyridin-2-yl)prop-2-enal, is a compound with the molecular formula C8H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are known for their wide range of biological and pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 3-(Pyridin-2-YL)prop-2-enal is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By inhibiting this enzyme, the compound reduces glycolytic flux and suppresses glucose uptake . This action disrupts the energy production of cells, particularly those that rely heavily on glycolysis, such as cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, the compound reduces the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in the glycolysis pathway. This action leads to a decrease in the rate of glycolysis, affecting the downstream production of ATP and other metabolic intermediates.

Result of Action

The inhibition of PFKFB3 and the subsequent suppression of glycolysis by this compound can lead to a decrease in cellular energy production . This can result in the suppression of cell proliferation, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)prop-2-enal can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)prop-2-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-YL)prop-2-enal has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: A precursor in the synthesis of 3-(Pyridin-2-YL)prop-2-enal.

    3-(Pyridin-2-YL)propanoic acid: An oxidized derivative of this compound.

    2-(Pyridin-2-YL)ethanol: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group and pyridine ring make it a versatile compound for use in synthetic chemistry and biological research .

Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEJSCDZTXEUBM-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719726
Record name (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863677-37-6, 28823-16-7
Record name (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(pyridin-2-yl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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